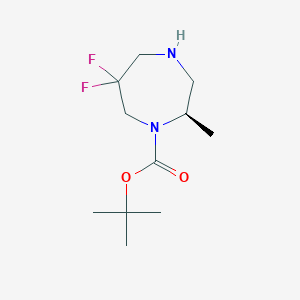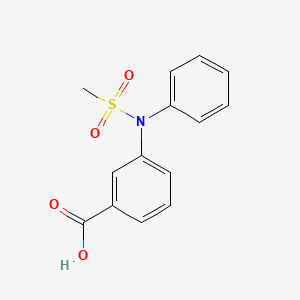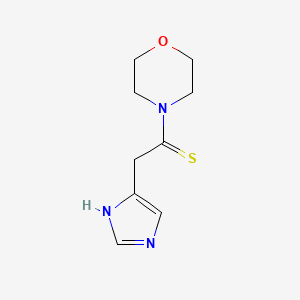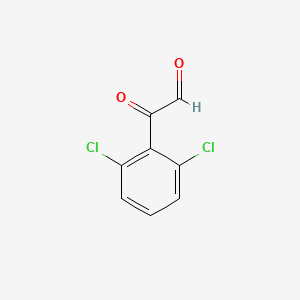
tert-Butyl (R)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate is a synthetic organic compound that features a tert-butyl group, a diazepane ring, and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl ®-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its diazepane ring, which mimics certain biological structures.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or improved mechanical strength.
Mécanisme D'action
The mechanism of action of tert-Butyl ®-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can bind to active sites, while the fluorine atoms may enhance binding affinity through electronic effects. Pathways involved include inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-[(E)-2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoate
- tert-Butyl 2,2,2-trifluoroacetate
- tert-Butyl 4-[(E)-2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoate
Uniqueness
tert-Butyl ®-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate is unique due to its combination of a diazepane ring and fluorine atoms, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for research and development .
Propriétés
Formule moléculaire |
C11H20F2N2O2 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
tert-butyl (2R)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C11H20F2N2O2/c1-8-5-14-6-11(12,13)7-15(8)9(16)17-10(2,3)4/h8,14H,5-7H2,1-4H3/t8-/m1/s1 |
Clé InChI |
UIDGFLNKIAHEKX-MRVPVSSYSA-N |
SMILES isomérique |
C[C@@H]1CNCC(CN1C(=O)OC(C)(C)C)(F)F |
SMILES canonique |
CC1CNCC(CN1C(=O)OC(C)(C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)









